N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Description
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H10ClFN6O2S3 and its molecular weight is 444.9. The purity is usually 95%.
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Biological Activity
N-(5-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that incorporates thiadiazole moieties known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The compound features multiple functional groups including:
- Thiadiazole rings : Known for their role in various biological activities.
- Carboxamide group : Enhances solubility and bioactivity.
- Chloro and fluorine substituents : Potentially increase potency and selectivity against targets.
Antibacterial Activity
Thiadiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1 | E. coli | 32.6 μg/mL |
2 | S. aureus | 62.5 μg/mL |
3 | P. aeruginosa | Moderate activity |
These results suggest that the compound could be effective against drug-resistant bacteria .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been documented in various studies. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).
Compound | Cell Line | IC50 (µM) |
---|---|---|
A | MCF-7 | 1.16 |
B | HepG2 | 0.25 |
The mechanism of action often involves the induction of apoptosis and cell cycle arrest . The presence of the thiadiazole moiety is crucial for enhancing cytotoxicity .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiadiazole derivatives have been shown to possess anti-inflammatory effects. The ability to inhibit protein denaturation suggests potential applications in treating inflammatory conditions.
Test Method | Result |
---|---|
Bovine Serum Albumin Denaturation | Significant inhibition observed |
This indicates that compounds like this compound may have therapeutic potential in managing inflammation-related disorders .
Case Studies
Several studies have highlighted the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study comparing various thiadiazole derivatives demonstrated that certain compounds exhibited superior antibacterial activity compared to standard antibiotics like ciprofloxacin and diclofenac sodium .
- Cytotoxicity Assessment : In vitro tests showed that specific derivatives led to significant cytotoxic effects on cancer cell lines with IC50 values indicating effective potency against tumor growth .
Properties
IUPAC Name |
N-[5-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN6O2S3/c1-6-11(27-22-19-6)12(24)18-13-20-21-14(26-13)25-5-10(23)17-7-2-3-9(16)8(15)4-7/h2-4H,5H2,1H3,(H,17,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEXADDVBNTDID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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